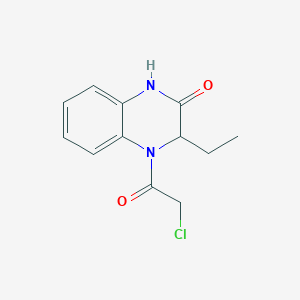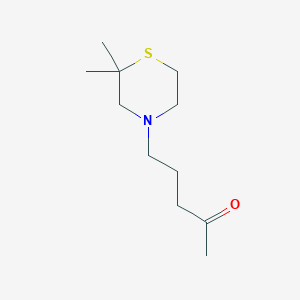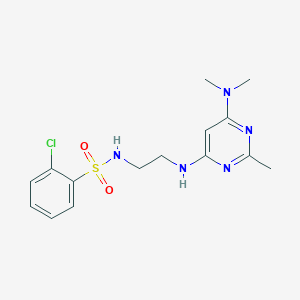![molecular formula C15H18N6O3 B2656942 N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1014028-06-8](/img/structure/B2656942.png)
N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, a cyclopentane ring, and a pyrimidine ring, all of which are common structures in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazole ring, a cyclopentane ring, and a pyrimidine ring. These structures are common in many pharmaceutical compounds and can be analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used. For example, similar compounds have shown promising neuroprotective and anti-inflammatory properties .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of pyrazole derivatives, revealing their crystal structure and confirming their geometric parameters through various spectroscopic methods. These studies aim to understand the compound's structure for further application in biological activities against breast cancer and microbes, confirming the significance of structural analysis in determining biological efficacy (Titi et al., 2020).
Antimicrobial Applications
Several studies have focused on synthesizing heterocyclic compounds incorporating pyrazole, pyrimidine, and pyrazolopyrimidine structures to evaluate their antimicrobial potential. These compounds have been tested against various microorganisms, showing significant antibacterial and antifungal activities. The research indicates a promising direction for the development of new antimicrobial agents based on the structural framework of pyrazole and pyrimidine derivatives (Deohate & Palaspagar, 2020), (Azab, Youssef, & El-Bordany, 2013).
Antitumor Applications
Research into pyrazolopyrimidine derivatives has identified several compounds with potential antitumor and anti-5-lipoxygenase activities. These studies underscore the versatility of pyrazole and pyrimidine-based compounds in developing therapeutic agents targeting cancer and inflammation-related pathways (Rahmouni et al., 2016).
Synthetic Methodology Development
Studies have also explored the synthesis of pyrazolopyrimidin derivatives through novel synthetic routes, aiming to enhance the efficiency and yield of these compounds. Such research not only expands the chemical toolbox available for creating heterocyclic compounds but also opens up new possibilities for their application in pharmaceuticals and materials science (Kanno et al., 1991).
properties
IUPAC Name |
N-ethyl-N'-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-3-16-13(23)14(24)18-11-7-8(2)20-21(11)15-17-10-6-4-5-9(10)12(22)19-15/h7H,3-6H2,1-2H3,(H,16,23)(H,18,24)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUSRGLQAWGDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2656860.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide](/img/no-structure.png)
![N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2656866.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656868.png)
![3-[(Pyridin-4-ylmethylamino)methyl]phenol;hydrochloride](/img/structure/B2656869.png)
![3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2656870.png)
![N-(4-methylbenzyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2656873.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2656880.png)
![N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2656882.png)